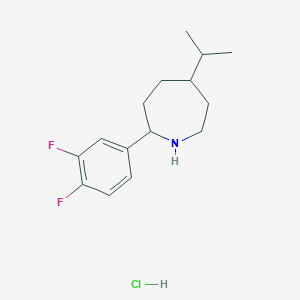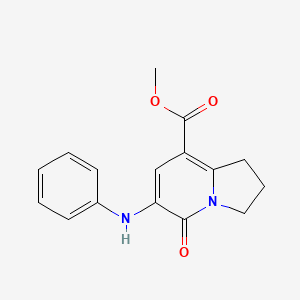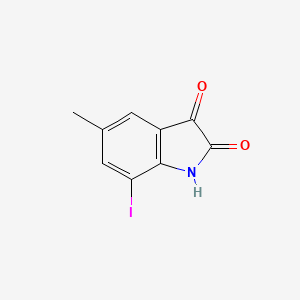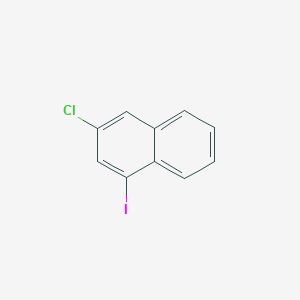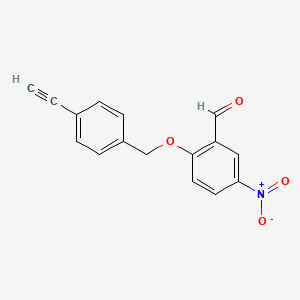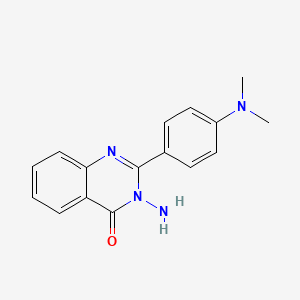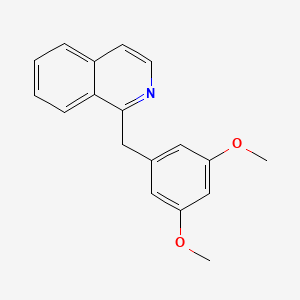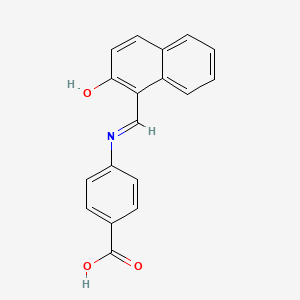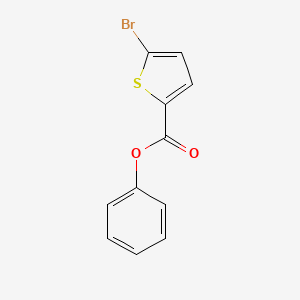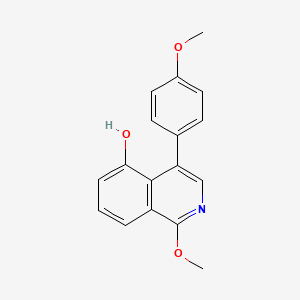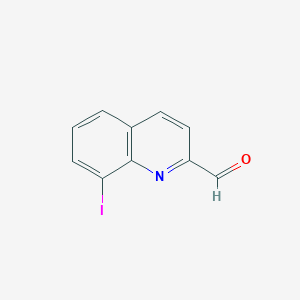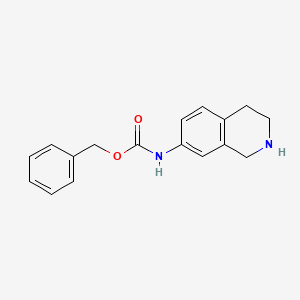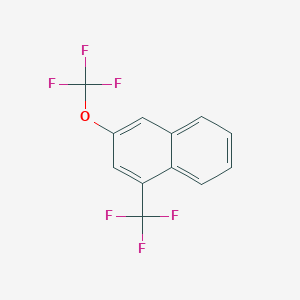
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzyl and nitro groups in the compound’s structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorobenzylation: The attachment of the 2-fluorobenzyl group is carried out through nucleophilic substitution reactions, often using 2-fluorobenzyl chloride and a suitable base.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the indazole ring, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Cyclization: Catalysts and specific reaction conditions to promote ring closure.
Major Products Formed
Reduction: Formation of 3-((2-Fluorobenzyl)oxy)-5-amino-1H-indazole.
Substitution: Formation of various substituted indazole derivatives.
Cyclization: Formation of polycyclic indazole compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
- 2-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 3-((2-Fluorobenzyl)oxy)propanoic acid
- 2,6-Difluoro-3-((2’-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is unique due to the presence of both the fluorobenzyl and nitro groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C14H10FN3O3 |
|---|---|
分子量 |
287.25 g/mol |
IUPAC 名称 |
3-[(2-fluorophenyl)methoxy]-5-nitro-1H-indazole |
InChI |
InChI=1S/C14H10FN3O3/c15-12-4-2-1-3-9(12)8-21-14-11-7-10(18(19)20)5-6-13(11)16-17-14/h1-7H,8H2,(H,16,17) |
InChI 键 |
OPSJPVJIGXOWNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


